Cas no 1036591-09-9 (1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid)

1-[(Pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound featuring a benzodiazole core substituted with a pyridinylmethyl group and a carboxylic acid functionality. This structure imparts versatility in coordination chemistry and potential applications in medicinal or materials science. The pyridine moiety enhances binding affinity to metal centers, while the carboxylic acid group offers reactivity for further derivatization or salt formation. Its rigid aromatic framework contributes to stability, making it suitable for use as a ligand or intermediate in synthetic chemistry. The compound's distinct electronic properties may also facilitate its utility in photophysical or catalytic studies. Careful handling is advised due to its potential sensitivity to moisture or heat.
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid structure
1036591-09-9 structure
Product name:1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
CAS No:1036591-09-9
MF:C14H11N3O2
MW:253.256042718887
MDL:MFCD12735998
CID:4559582
PubChem ID:28550069

1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
    • 1H-Benzimidazole-5-carboxylic acid, 1-(3-pyridinylmethyl)-
    • 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
    • MDL: MFCD12735998
    • Inchi: 1S/C14H11N3O2/c18-14(19)11-3-4-13-12(6-11)16-9-17(13)8-10-2-1-5-15-7-10/h1-7,9H,8H2,(H,18,19)
    • InChI Key: NCRJSXYOJDBICO-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=CN=C2)C2=CC=C(C(O)=O)C=C2N=1

1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P139956-500mg
1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic Acid
1036591-09-9
500mg
$ 410.00 2022-06-03
AN HUI ZE SHENG Technology Co., Ltd.
CB2158-0647-250mg
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
1036591-09-9 95%+
250mg
¥2315.00 2023-09-15
Life Chemicals
F2158-0647-2.5g
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
1036591-09-9 95%
2.5g
$1554.0 2023-09-06
Life Chemicals
F2158-0647-0.5g
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
1036591-09-9 95%
0.5g
$436.0 2023-09-06
Enamine
EN300-237792-0.5g
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
1036591-09-9 95%
0.5g
$877.0 2024-06-19
Enamine
EN300-237792-5.0g
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
1036591-09-9 95%
5.0g
$2650.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00798411-1g
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
1036591-09-9 95%
1g
¥6242.0 2023-04-06
AN HUI ZE SHENG Technology Co., Ltd.
A019517-1g
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
1036591-09-9 97%
1g
¥5617.00 2023-09-15
A2B Chem LLC
AV80981-5mg
1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
1036591-09-9 95%
5mg
$357.00 2024-04-20
A2B Chem LLC
AV80981-1g
1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
1036591-09-9 95%
1g
$1595.00 2024-04-20

1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid Related Literature

Additional information on 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid

Recent Advances in the Study of 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid (CAS: 1036591-09-9)

The compound 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid (CAS: 1036591-09-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a benzodiazole core linked to a pyridinylmethyl group, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have explored its role as a scaffold for designing novel inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

One of the key areas of research has focused on the compound's ability to modulate protein-protein interactions (PPIs) and enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid exhibit potent inhibitory effects against kinases involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in derivatives with nanomolar IC50 values. These findings highlight the compound's potential as a lead structure for anticancer drug discovery.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's role in targeting inflammatory pathways. A preprint article on bioRxiv reported that 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid derivatives can selectively inhibit the NLRP3 inflammasome, a key mediator of inflammatory responses. The study employed molecular docking and in vitro assays to validate the compound's mechanism of action, suggesting its utility in treating inflammatory disorders such as rheumatoid arthritis and gout.

Another notable advancement involves the compound's application in infectious disease research. A 2024 study in ACS Infectious Diseases identified 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid as a scaffold for developing broad-spectrum antiviral agents. The researchers synthesized a series of analogs and evaluated their efficacy against RNA viruses, including SARS-CoV-2 and influenza. The results indicated that certain derivatives exhibited dual antiviral and immunomodulatory effects, positioning them as potential candidates for pandemic preparedness.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and safety profiles of 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid derivatives. Recent toxicology studies have highlighted the need for further structural modifications to reduce off-target effects and improve metabolic stability. Ongoing research aims to address these limitations through advanced computational modeling and high-throughput screening techniques.

In conclusion, 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid (CAS: 1036591-09-9) represents a versatile scaffold with broad therapeutic potential. Its applications span oncology, immunology, and virology, underscoring its value in drug discovery. Future studies will likely focus on translating these preclinical findings into clinical candidates, paving the way for novel treatments across multiple disease areas.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.